molecular formula C13H11N3S B11778021 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline

Cat. No.: B11778021
M. Wt: 241.31 g/mol
InChI Key: QKUXARGMIITLJO-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline typically involves the condensation of thiophene derivatives with pyrazole and aniline precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, nitro derivatives, and sulfonated compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is unique due to its combination of a thiophene ring, a pyrazole ring, and an aniline moiety, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline, with CAS number 178625-24-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C13H11N3S, with a molecular weight of 241.31 g/mol. The structure consists of a thiophene ring attached to a pyrazole moiety, which is further linked to an aniline group. This unique structure is believed to contribute to its biological activity.

PropertyValue
CAS Number178625-24-6
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Physical StateSolid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic routes may vary, the general methodology includes the formation of the pyrazole ring followed by the introduction of thiophene and aniline functionalities.

Antitumor Activity

Research has shown that compounds within the pyrazole class exhibit significant antitumor properties. For instance, a related study on pyrazole derivatives indicated that certain compounds displayed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. The compound demonstrated an IC50 value of approximately 0.98 μM against CDK2, suggesting a strong potential for anticancer applications .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. Studies have highlighted that some derivatives can inhibit pro-inflammatory cytokines and signaling pathways, such as NF-kB and MAPKs. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies provide insights into how the compound may exert its biological effects at the molecular level, enhancing our understanding of its potential therapeutic roles.

Case Studies

  • Antitumor Evaluation : A series of pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and B16-F10. The results indicated that modifications in the structure significantly influenced their potency against these cell lines, with IC50 values ranging from 1.88 μM to 2.12 μM for related compounds .
  • Anti-inflammatory Activity : In vitro studies demonstrated that certain pyrazole derivatives could effectively reduce LPS-induced production of nitric oxide (NO) and TNF-α in macrophages, indicating their potential use in managing inflammatory conditions .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1H-pyrazol-3-yl)aniline

InChI

InChI=1S/C13H11N3S/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13-6-3-7-17-13/h1-8H,14H2,(H,15,16)

InChI Key

QKUXARGMIITLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CS3)N

Origin of Product

United States

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